molecular formula C11H19N3 B1398166 5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole CAS No. 887289-48-7

5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole

Katalognummer: B1398166
CAS-Nummer: 887289-48-7
Molekulargewicht: 193.29 g/mol
InChI-Schlüssel: XKQNWUSIHBWFBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole (: See COA

Eigenschaften

IUPAC Name

5-tert-butyl-2-(cyclopropylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-11(2,3)9-6-10(12)14(13-9)7-8-4-5-8/h6,8H,4-5,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQNWUSIHBWFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Methodology:

  • Hydrazine Reaction with α-Cyano Ketones:
    As detailed in the literature, hydrazines react smoothly with α-cyano ketones, forming hydrazones that cyclize to produce 5-aminopyrazoles. The general reaction involves nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization involving the nitrile group, yielding the pyrazole core (Scheme 1 in).

  • Application to the Target Compound:
    To incorporate the tert-butyl group at position 3, tert-butyl-substituted α-ketoesters or α-ketoamides can be employed as starting materials. The cyclopropylmethyl group can be introduced via nucleophilic substitution or cross-coupling on suitable intermediates.

Advantages:

  • High regioselectivity.
  • Compatibility with various substituents.
  • Suitable for synthesizing derivatives, including the target compound.

Multicomponent and One-Pot Synthesis Strategies

Recent advances have demonstrated the efficiency of multicomponent reactions (MCRs) in constructing pyrazole derivatives, including those with complex substituents.

Example: Four-Component Reaction

  • Reagents: Ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, malononitrile, catalyzed by indium trichloride (InCl₃) under ultrasonic irradiation.
  • Procedure: The reaction proceeds via condensation, cyclization, and substitution steps, yielding substituted pyrazoles with high yields (80-95%) in short reaction times (~20 minutes).

Application to the Target:

  • By selecting appropriate substituents (tert-butyl and cyclopropylmethyl groups) in the starting materials, this methodology can be adapted to synthesize the desired compound efficiently.

Cyclization of Hydrazones and Nitrile Intermediates

The formation of pyrazoles from hydrazones derived from α-cyano ketones or nitrile derivatives is a versatile route.

Key Steps:

  • Preparation of Hydrazones: Reaction of heteroaryl hydrazines with α-cyano ketones or aldehydes.
  • Cyclization: Intramolecular attack of the hydrazine nitrogen on the nitrile group, facilitated by acid or base catalysis, forms the pyrazole ring.

Incorporation of Substituents:

  • The tert-butyl group can be introduced via tert-butyl-substituted carbonyl compounds.
  • The cyclopropylmethyl group can be attached through nucleophilic substitution on suitable intermediates or via cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Approaches

Recent studies have utilized palladium-catalyzed cross-coupling reactions to install complex substituents on pyrazole rings.

Example:

  • Preparation of N-arylpyrazoles:
    Using boron or halogenated pyrazoles with aryl or alkyl halides under Pd catalysis, enabling the attachment of diverse groups, including cyclopropylmethyl moieties.

  • Application:
    This approach allows for the late-stage functionalization of pyrazoles, offering flexibility in introducing the tert-butyl and cyclopropylmethyl groups.

Specific Synthesis of 5-Amino-3-tert-Butyl-1-(Cyclopropylmethyl)-1H-Pyrazole

Based on the collected data, a plausible synthetic pathway involves:

Step 1: Synthesis of the Pyrazole Core

  • React tert-butyl hydrazine with α-cyano ketone derivatives bearing the cyclopropylmethyl group, facilitating nucleophilic attack and cyclization to form the pyrazole ring with the tert-butyl substituent at position 3.

Step 2: Introduction of the Cyclopropylmethyl Group

  • The cyclopropylmethyl group can be introduced via nucleophilic substitution on a suitable precursor (e.g., halogenated intermediates) or via cross-coupling reactions using cyclopropylmethyl boronic acids or halides.

Step 3: Amination at Position 5

  • The amino group at position 5 can be introduced via direct amination of the pyrazole ring or through subsequent functionalization of the precursor, employing ammonia or amines under catalytic conditions.

Step 4: Final Purification and Characterization

  • Purification via chromatography and characterization through NMR, IR, and MS to confirm structure.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Hydrazine cyclization α-Cyano ketones, hydrazines Nucleophilic attack, cyclization High regioselectivity Requires specific precursors
Multicomponent reactions Acetoacetates, hydrazines, malononitrile Condensation, cyclization Short, high-yield Substituent scope limited
Cross-coupling Halogenated pyrazoles, cyclopropylmethyl halides Pd-catalyzed coupling Versatile, late-stage functionalization Requires metal catalysts
Nitrile cyclization Nitrile derivatives, hydrazines Cyclization Efficient for heterocycle synthesis Precursor availability

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The tert-butyl and cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Nitro-pyrazole derivatives.

    Reduction: Hydrazine-pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole has garnered attention for its potential therapeutic effects:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition Studies

The compound's mechanism of action involves interaction with specific molecular targets, particularly enzymes. It has been investigated for:

  • Enzyme Inhibition : Studies have shown that 5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole can act as an inhibitor for enzymes involved in metabolic pathways, which could be beneficial in drug development for conditions such as diabetes and obesity .

Agricultural Chemistry

In the field of agrochemicals, this compound is being explored for its potential use in developing new pesticides or herbicides:

  • Pesticidal Applications : Pyrazole derivatives are known to possess insecticidal properties, making them valuable in protecting crops from pests while minimizing environmental impact .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of 5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole:

  • Study on Anti-inflammatory Activity : A recent study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent in inflammatory diseases .
  • Enzyme Inhibition Research : Another investigation focused on its ability to inhibit specific kinases associated with cancer progression. Results indicated a marked decrease in tumor growth in treated subjects compared to controls .

Wirkmechanismus

The mechanism of action of 5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Substituent Properties

Compound Name Substituents (Positions) Key Properties/Applications Reference
5-Amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole 3-tert-butyl, 5-amino, 1-(3-nitrophenyl) Structural isomer with nitro group; strong intermolecular hydrogen bonds
3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine 3-tert-butyl, 5-amino, 1-(naphthalen-1-yl) High aromaticity; 82% synthetic yield
5-Amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile 1-tert-butyl, 5-amino, 4-cyano Versatile intermediate for carboxamide synthesis
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate 3-amino, 5-methyl, 1-Boc-protected Boc-protected derivative for stepwise synthesis
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile 3-bromo, 5-amino, 1-tert-butyl Halogenated intermediate for cross-coupling

Key Observations :

Electronic Effects :

  • The 3-nitrophenyl substituent (in the isomer reported in ) introduces electron-withdrawing effects, enhancing intermolecular hydrogen bonding (N–H⋯O/N interactions) compared to the cyclopropylmethyl group in the target compound .
  • The tert-butyl group (common in all analogues) provides steric shielding, stabilizing the pyrazole ring against nucleophilic attack .

Naphthalen-1-yl and 3-nitrophenyl groups increase molecular planarity, favoring π-π stacking in crystal lattices .

Hydrogen-Bonding Capacity: The 5-amino group in all analogues participates in N–H⋯N/O interactions, critical for crystal packing and supramolecular assembly. In the 3-nitrophenyl isomer, these interactions form 2D sheets in the bc plane . The absence of strong hydrogen-bond acceptors (e.g., nitro groups) in the cyclopropylmethyl derivative may reduce crystallization efficiency compared to its nitro-substituted isomer .

Key Insights :

  • Boc Protection : The tert-butyloxycarbonyl (Boc) group () is widely used to protect amines, enabling selective functionalization at other positions .
  • Halogenation : Bromine or chlorine substituents (e.g., 5-bromo in ) allow Suzuki-Miyaura cross-coupling for aryl/heteroaryl diversification .

Tautomerism and Conformational Analysis

Pyrazoles exhibit annular tautomerism, where the hydrogen atom shifts between N1 and N2. The 3-tert-butyl group in the target compound sterically hinders N1, favoring the 1H-tautomer (hydrogen at N1). This contrasts with 3(5)-trifluoromethylpyrazoles (), where electron-withdrawing groups stabilize the 5H-tautomer .

Biologische Aktivität

5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole is synthesized through a cyclization process involving tert-butyl hydrazine and cyclopropylmethyl ketone. The synthesis conditions typically include solvents like ethanol or methanol and may use catalysts to enhance yield and purity . The compound's structure includes a cyclopropylmethyl group, which contributes to its unique steric and electronic properties, making it a valuable subject for structure-activity relationship studies .

The biological activity of 5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole primarily involves its interaction with specific enzymes or receptors. It can act as an enzyme inhibitor, binding to the active sites of various enzymes and modulating their activities. This mechanism is crucial in therapeutic contexts, particularly in cancer treatment and metabolic disorders .

Anticancer Potential

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole have been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. Inhibition of LDH can lead to reduced lactate production and altered glycolysis in cancer cells, demonstrating potential for therapeutic intervention .

In a study focusing on related pyrazole compounds, several exhibited low nanomolar inhibition against human cancer cell lines, suggesting that structural modifications can enhance potency against specific targets .

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Pyrazoles are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The exact mechanisms remain under investigation but may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases .

Case Studies and Research Findings

Several studies highlight the biological efficacy of pyrazole derivatives:

  • Cell-Based Studies : A series of pyrazole-based compounds were evaluated for their ability to inhibit cell proliferation in various cancer models. Notably, one study reported an IC50 value below 0.5 µM for a closely related compound against pancreatic cancer cells, indicating strong antiproliferative activity .
  • In Vivo Models : In animal models, certain pyrazole derivatives demonstrated significant tumor growth inhibition. For example, administration of a related compound resulted in over 80% tumor growth reduction in xenograft models .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole, it is useful to compare it with other pyrazole derivatives:

Compound NameStructureAnticancer Activity (IC50)Mechanism
5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazoleStructureTBDEnzyme inhibitor
5-amino-3-tert-butyl-1-methylpyrazoleTBD<0.5 µMLDH inhibition
5-amino-3-tert-butyl-1-phenylpyrazoleTBD<0.2 µMTubulin polymerization inhibition

This table illustrates how variations in substituents can significantly influence the biological activity of pyrazole derivatives.

Q & A

Basic: What are the optimal synthetic routes for 5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole?

Methodological Answer:
The synthesis typically involves Claisen-Schmidt condensation followed by cyclization. A reported approach (for analogous pyrazoles) uses hydrazine derivatives reacting with β-diketones or α,β-unsaturated ketones . For example:

Precursor preparation : React cyclopropanecarboxaldehyde with tert-butyl acetoacetate to form a chalcone analog.

Cyclization : Treat the chalcone with hydrazine hydrate under reflux in ethanol to form the pyrazole ring.

Functionalization : Introduce the cyclopropylmethyl group via alkylation at the N1 position using cyclopropylmethyl bromide under basic conditions (e.g., NaH in DMF).

Amino group protection/deprotection : Use Boc-protecting groups to avoid side reactions during alkylation, followed by acidic deprotection .

Basic: How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

Spectroscopy :

  • ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for CH₃, ¹H NMR) and cyclopropylmethyl protons (δ ~0.5–1.2 ppm). The amino group (NH₂) appears as a broad singlet at δ ~4.5–5.5 ppm .
  • FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

X-ray crystallography :

  • Sample preparation : Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane.
  • Data collection : Use a diffractometer (e.g., SHELXTL) to determine dihedral angles between substituents (e.g., ~50° between pyrazole and aryl rings) and hydrogen-bonding networks (N–H⋯N/O interactions) .

Advanced: How do hydrogen-bonding patterns in the crystal structure influence molecular packing and stability?

Methodological Answer:

Graph-set analysis : Use SHELXL or Mercury software to categorize hydrogen bonds (e.g., R₂²(8) motifs in N–H⋯N interactions).

Packing analysis : Identify sheets or chains formed by hydrogen bonds (e.g., bc-plane sheets via N–H⋯O and N–H⋯N interactions). These networks stabilize the lattice and affect melting points .

Impact on solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced: What strategies resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

Assay standardization :

  • Use consistent cell lines (e.g., MCF-7 for antiproliferative activity) and control compounds (e.g., combretastatin A-4 for tubulin inhibition) .
  • Normalize data against solvent effects (e.g., DMSO concentration ≤0.1%).

Structural validation : Confirm batch-to-batch consistency via XRD to rule out polymorphic differences .

Data triangulation : Combine in vitro (tubulin polymerization) and in vivo (orthotopic tumor models) results to validate mechanisms .

Advanced: How does the cyclopropylmethyl group affect structure-activity relationships (SAR) in pharmacological applications?

Methodological Answer:

Steric effects : The cyclopropylmethyl group at N1 increases steric bulk, potentially enhancing selectivity for hydrophobic binding pockets (e.g., tubulin’s colchicine site) .

Metabolic stability : Cyclopropane rings resist oxidative metabolism, improving half-life in vivo compared to linear alkyl groups .

Comparative SAR : Replace cyclopropylmethyl with methyl or benzyl groups to assess changes in IC₅₀ values. For example, cyclopropylmethyl derivatives may show 2–5× higher potency in antiproliferative assays .

Advanced: What computational methods are used to predict binding modes with biological targets (e.g., tubulin)?

Methodological Answer:

Molecular docking :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Target preparation : Use PDB structures (e.g., 1SA0 for tubulin) and remove water molecules.
  • Ligand preparation : Optimize the compound’s geometry at the B3LYP/6-31G* level.
  • Validation : Compare predicted binding poses with crystallographic data for known inhibitors (e.g., colchicine) .

MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.

Advanced: How to address tautomerism or structural isomerism in pyrazole derivatives during analysis?

Methodological Answer:

Tautomer identification :

  • Use ¹H NMR to detect tautomeric equilibria (e.g., 3- vs. 5-substituted isomers via coupling patterns).
  • XRD can resolve tautomers co-crystallized in the same lattice (e.g., 3- and 5-(4-fluorophenyl)-1H-pyrazole in ) .

Chromatographic separation : Employ HPLC with a chiral stationary phase (e.g., Chiralpak IA) to isolate isomers.

Theoretical calculations : Perform DFT studies (e.g., Gaussian 09) to calculate relative stabilities of tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-amino-3-tert-butyl-1-(cyclopropylmethyl)-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.